Product packaging for manzacidin A(Cat. No.:CAS No. 134029-41-7)

manzacidin A

Cat. No.: B1206088
CAS No.: 134029-41-7
M. Wt: 344.16 g/mol
InChI Key: GIJXHAABQHRBTG-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manzacidin A (CAS: To be determined

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrN3O4 B1206088 manzacidin A CAS No. 134029-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134029-41-7

Molecular Formula

C12H14BrN3O4

Molecular Weight

344.16 g/mol

IUPAC Name

(4S,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrN3O4/c1-12(3-9(10(17)18)15-6-16-12)5-20-11(19)8-2-7(13)4-14-8/h2,4,6,9,14H,3,5H2,1H3,(H,15,16)(H,17,18)/t9-,12+/m0/s1

InChI Key

GIJXHAABQHRBTG-JOYOIKCWSA-N

SMILES

CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

Isomeric SMILES

C[C@@]1(C[C@H](N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

Canonical SMILES

CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

Synonyms

manzacidin A

Origin of Product

United States

Natural Occurrence and Isolation Studies of Manzacidin a

Discovery and Original Isolation from Marine Organisms

The manzacidins, including manzacidin A, were first identified and isolated in the 1991 by a research group led by Kobayashi . researchgate.netlookchem.compsu.eduresearchgate.net These compounds were originally discovered in the Okinawan sponge Hymeniacidon sp. researchgate.netlookchem.compsu.eduresearchgate.net Subsequent studies have also reported the isolation of this compound (or its closely related form, this compound/C) from the marine sponge Stylissa massa , collected from Sri Lanka. researchgate.netplos.orgplos.orgnih.govplos.org

The isolation process from Hymeniacidon sp. involved techniques such as NP Si-gel chromatography followed by C18 reversed-phase high-performance liquid chromatography (RP-HPLC) , leveraging the water-soluble nature of these alkaloids. rsc.org this compound belongs to a family of bromopyrrole alkaloids, characterized by a unique chemical architecture that includes an ester-linked bromopyrrole carboxylic acid and a tetrahydropyrimidine (B8763341) ring. researchgate.netlookchem.com

Challenges and Strategies for Obtaining this compound from Natural Sources

Obtaining sufficient quantities of complex natural products like this compound from their marine sources presents several inherent challenges, primarily related to low yields and the scarcity of the compounds in the host organisms. researchgate.netresearchgate.net These limitations have historically driven efforts towards synthetic chemistry to access these molecules for further study.

To overcome the challenges of low natural abundance, researchers have employed sophisticated isolation strategies:

Bioassay-Guided Fractionation: This approach involves testing various fractions of an extract for biological activity. Fractions exhibiting the desired activity are then further processed and analyzed, often using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) , to identify and isolate the active compounds. researchgate.netplos.orgplos.orgnih.govplos.org This method was instrumental in pinpointing the fractions containing this compound/C from Stylissa massa. researchgate.netplos.orgplos.orgnih.govplos.org

Large-Scale Extraction: Following identification of bioactive fractions, large-scale extraction of the source organism is undertaken to maximize the recovery of the target compound. researchgate.netplos.orgplos.orgnih.govplos.org

Advanced Chromatographic Techniques: A combination of chromatographic methods, including RP-HPLC, is crucial for the purification of this compound to a high degree of purity, separating it from other co-extracted compounds. rsc.org

While the direct isolation from sponges remains a primary method, there is a growing trend in natural product research to explore marine microorganisms (such as bacteria associated with sponges) as alternative sources. This shift is partly driven by the potential to overcome supply challenges associated with isolating compounds directly from host organisms. colab.ws

Total Synthesis Strategies and Methodologies for Manzacidin a and Its Analogs

Early Synthetic Approaches to the Manzacidin Skeleton

Initial forays into the synthesis of the manzacidin skeleton laid the groundwork for more advanced and stereoselective strategies. A pivotal moment in the history of manzacidin synthesis was the first total synthesis of manzacidin A and C by Ohfune and co-workers, which unambiguously established their relative and absolute stereochemistries. rsc.orgpsu.edu Their approach was conceived from biosynthetic considerations, hypothesizing that this compound and C are C-6 epimers with a common (4S)-configured stereocenter. psu.edu

A key challenge in any synthesis of this compound is the construction of the quaternary stereogenic carbon center bearing a nitrogen substituent. rsc.org Early strategies often involved multi-step sequences to build the core tetrahydropyrimidine (B8763341) structure and install the necessary stereochemistry. These foundational syntheses highlighted the complexities of controlling the stereocenters and spurred the development of more efficient and stereocontrolled methods. rsc.orgsemanticscholar.org

Advanced Stereoselective and Enantioselective Total Syntheses of this compound

Building upon the initial synthetic precedents, subsequent research has focused on developing more elegant and efficient total syntheses of this compound, often showcasing the power of modern asymmetric catalysis. These advanced strategies have provided more direct access to the target molecule with high levels of stereocontrol.

A significant advancement in the synthesis of this compound came from the application of catalytic C-H bond functionalization. This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into C-N bonds, streamlining synthetic sequences. The research group of Du Bois demonstrated a landmark enantioselective synthesis of this compound and C by employing a stereospecific C-H bond oxidation. nih.govnih.gov

A novel strategy for the construction of the manzacidin core involves an isothiourea iodocyclization. This approach directly forms the heterocyclic core while simultaneously inducing stereoselectivity at the challenging quaternary center. researchgate.net Research has shown that the cyclization of an olefinic isothiourea can be achieved smoothly using iodine monobromide (IBr) at low temperatures. researchgate.net This key step proceeds in high yield, affording an advanced intermediate en route to this compound. researchgate.net This methodology has also been successfully applied to the synthesis of other manzacidin analogs, such as manzacidin D. researchgate.net The diastereoselective iodocyclization of an olefinic isothiourea has been utilized to control the stereochemistry at the quaternary center and form the tetrahydropyrimidine core. psu.eduresearchgate.net

Asymmetric 1,3-dipolar cycloaddition reactions have emerged as a powerful tool for the enantioselective synthesis of the manzacidin framework. scielo.br This method allows for the construction of the core heterocyclic structure with multiple stereocenters being set in a single, highly controlled step. scielo.brresearchgate.net

One such approach involves a titanium-BINOLate catalyzed asymmetric 1,3-dipolar cycloaddition between α-substituted acroleins and alkyl diazoacetates. figshare.com This reaction generates chiral 2-pyrazolines containing a quaternary stereogenic center with high enantioselectivities (up to 95% ee). figshare.com The resulting optically enriched pyrazoline serves as a key intermediate that can be elaborated into this compound. figshare.com

Another strategy utilizes the asymmetric 1,3-dipolar cycloaddition of an azomethine imine to an alcohol, such as methallyl alcohol, using a chiral auxiliary like diisopropyl tartrate (DIPT). researchgate.netacs.orgacs.orgnih.gov This reaction constructs two chiral centers in a single step with excellent regio-, diastereo-, and enantioselectivity, providing a formal total synthesis of manzacidin C. researchgate.netacs.orgacs.orgnih.gov

Table 2: Comparison of Asymmetric 1,3-Dipolar Cycloaddition Strategies

Strategy Dipole/Dipolarophile Catalyst/Auxiliary Key Intermediate Reference
Titanium-Catalyzed Alkyl diazoacetate / α-Substituted acrolein Titanium-BINOLate Chiral 2-pyrazoline figshare.com

| Azomethine Imine | Azomethine imine / Methallyl alcohol | Diisopropyl tartrate (DIPT) | Optically active trans-pyrazolidine | researchgate.netacs.orgnih.gov |

The strategic use of sequential Henry (nitro-aldol) reactions has provided a diastereodivergent route to the core structure of manzacidins. This methodology allows for the controlled construction of the tetrasubstituted carbon stereocenter. researchgate.net By carefully selecting protecting groups, the diastereoselectivity of the key Henry reaction can be controlled, leading to the synthesis of different stereoisomers from a common chiral nitroalkane starting material. researchgate.net This approach has been successfully applied to the total synthesis of both this compound and C. researchgate.net A formal total synthesis of manzacidin B has also been described, where the key β,β-disubstituted γ-hydroxy-β-aminoalcohol structure is stereoselectively constructed via sequential Henry reactions. acs.org The stereoselectivity is controlled by leveraging noncovalent interactions like intramolecular hydrogen bonding and chelation. acs.org

While direct copper-catalyzed aldol (B89426) reactions for the total synthesis of this compound are not extensively documented in dedicated reports, the principles of aldol-type additions are fundamental to constructing the carbon skeleton. The synthesis of key fragments often relies on methodologies that generate carbon-carbon bonds and set stereocenters in a manner analogous to aldol reactions. For instance, the synthesis of intermediates containing the β-hydroxy-α-amino acid moiety, a substructure of the manzacidin core, can be achieved through various C-C bond-forming reactions that share mechanistic features with aldol additions. The broader field of copper-catalyzed reactions, including conjugate additions, is a cornerstone of modern synthetic chemistry and provides powerful tools for assembling the complex architecture of natural products like this compound.

Decarbonylative Radical Coupling Reactions

A significant advancement in the synthesis of this compound and related structures is the development of decarbonylative radical coupling reactions. This method provides a powerful and direct way to form key carbon-carbon bonds.

A notable strategy involves the use of α-aminoacyl tellurides as precursors to α-amino carbon radicals. nih.gov This radical-based coupling method allows for the single-step generation of γ-amino acids and α,β-diamino acids. nih.gov The process is initiated by activating the α-aminoacyl tellurides with triethylborane (B153662) (Et₃B) and oxygen (O₂) at ambient temperatures. nih.govacs.org This activation leads to a facile decarbonylation, producing an α-amino carbon radical. nih.gov This reactive intermediate can then engage in intermolecular reactions with various radical acceptors, such as acrylates or glyoxylic oxime ethers. nih.govacs.org

The utility of this mild and effective method has been demonstrated in an expeditious synthetic route to (-)-manzacidin A. nih.gov The key transformation involves the coupling of an α-amino carbon radical, generated via decarbonylation, with a suitable acceptor to construct the core structure efficiently. nih.govhokudai.ac.jpu-tokyo.ac.jp This approach highlights the power of radical chemistry to streamline complex molecular syntheses, avoiding more traditional, multi-step sequences. orcid.org

Other Novel Synthetic Methodologies for Manzacidins

The chemical complexity of manzacidins has made them a fertile ground for the development and application of various novel synthetic strategies beyond radical couplings. psu.edunih.gov These methodologies often focus on efficiently establishing the key stereocenters of the molecule.

One approach involves a diastereoselective isothiourea iodocyclization . Researchers at Merck Frosst developed a synthesis of (±)-manzacidin D where the heterocyclic core was formed via this cyclization method. psu.edu The required substrate for this key step was prepared in four steps from benzophenone (B1666685) imine glycine (B1666218) tert-butyl ester. psu.edu

Enzymatic C-H functionalization represents another cutting-edge strategy. By employing an Fe/αKG leucine (B10760876) 5-hydroxylase (GriE), researchers achieved a formal synthesis of manzacidin C. nih.gov This biocatalytic approach allows for the selective hydroxylation of L-leucine at the δ-position. The resulting hydroxylated intermediate is then further elaborated to a key lactone, which is only two steps away from manzacidin C. nih.gov This method showcases the power of enzymes to perform highly selective transformations on complex molecules. nih.gov A related study also led to the discovery of a photocatalytic C-H azidation of unprotected amino acids. nih.govacs.org

A modular synthesis of the pyrimidine (B1678525) core of manzacidins has been developed using a divergent Tsuji–Trost coupling. beilstein-journals.org This strategy relies on the intramolecular allylic substitution of a common urea-type substrate, enabling the efficient preparation of both the 1,3-syn and 1,3-anti diastereomers of the tetrahydropyrimidine core. beilstein-journals.org This flexibility is crucial for accessing different manzacidin analogs.

Other innovative methods include:

Asymmetric tandem conjugate addition-protonation , using bifunctional cinchona alkaloid catalysts to create two nonadjacent stereocenters, including the 1,3-tertiary-quaternary relationship, in a highly enantioselective and diastereoselective manner. researchgate.net

Diastereodivergent Henry reactions , where the choice of protecting groups on a chiral nitroalkane starting material dictates the stereochemical outcome, allowing for the synthesis of both manzacidins A and C from a common precursor. researchgate.net

These diverse approaches, spanning organocatalysis, transition-metal catalysis, and biocatalysis, have significantly enriched the synthetic toolbox for accessing manzacidins and their analogs. psu.edunih.gov

Methodology Key Reagents/Catalysts Targeted Moiety/Reaction Reference
Isothiourea IodocyclizationMethyl isothiocyanate, Methyl iodideHeterocyclic core formation psu.edu
Enzymatic C-H HydroxylationFe/αKG leucine 5-hydroxylase (GriE)δ-hydroxylation of leucine nih.gov
Divergent Tsuji–Trost CouplingPalladium catalystIntramolecular allylic substitution beilstein-journals.org
Asymmetric Conjugate AdditionCinchona alkaloid catalysts1,3-tertiary-quaternary stereocenters researchgate.net
Diastereodivergent Henry ReactionDifferent protecting groupsTetrasubstituted carbon stereocenter researchgate.net

Formal Syntheses and Strategic Intermediates Toward this compound

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. Several formal syntheses of this compound have been reported, often highlighting the utility of specific strategic intermediates.

A pivotal intermediate in manzacidin synthesis was developed by Ohfune et al. psu.edu Several research groups have completed formal syntheses of this compound by successfully preparing this common intermediate. psu.edu For instance, one formal synthesis involved a Hoffman rearrangement to introduce a key amine moiety, followed by desilylation to yield the target intermediate. psu.edu

Garner's aldehyde is another versatile chiral building block that has been employed in the synthesis of manzacidin B, a related analog. beilstein-journals.org Epoxidation of an olefin derived from Garner's aldehyde provides a highly functionalized intermediate suitable for elaboration into the manzacidin core structure. beilstein-journals.org

Other notable formal syntheses and the strategic intermediates employed include:

Asymmetric 1,3-Dipolar Cycloaddition: A formal synthesis of (+)-manzacidin C was achieved where the key step involved the cycloaddition of an azomethine imine to methallyl alcohol, using (S,S)-DIPT as a chiral auxiliary to construct two chiral centers. researchgate.netnih.gov

Memory of Chirality: An amino acid derivative, acting as a precursor, was used in an intermolecular conjugation reaction. The conformational stability of an intermediate allowed for the transfer of chirality, leading to a key building block for this compound. d-nb.info

Catalyst-Controlled Hydrogenation: In a synthesis of manzacidins A and C, a key homoallylic alcohol intermediate was prepared via a highly enantioselective catalytic ene reaction. Subsequent hydrogenation, which was not controllable by the substrate's inherent stereochemistry, was effectively directed by using the appropriate chiral rhodium catalyst to access the desired diastereoisomer. pnas.org

These formal syntheses underscore the importance of identifying and efficiently preparing key chiral intermediates, which can then be funneled into established endgame sequences to complete the total synthesis of this compound and its congeners. rsc.org

Intermediate/Precursor Key Synthetic Strategy Resulting Manzacidin Analog Reference
Ohfune's Common IntermediateHoffman RearrangementThis compound psu.edu
Garner's Aldehyde DerivativeEpoxidationManzacidin B beilstein-journals.org
Azomethine Imine AdductAsymmetric 1,3-Dipolar CycloadditionManzacidin C researchgate.netnih.gov
Homoallylic AlcoholCatalyst-Controlled HydrogenationThis compound & C pnas.org
Amino Acid DerivativeMemory of ChiralityThis compound d-nb.info

Biological Activities and Pharmacological Investigations of Manzacidin a Preclinical and in Vitro Focus

Research on Antimalarial Activities of Manzacidin A and Analogs

Specific research detailing the antimalarial activities of this compound and its direct analogs was not found in the provided search results. While related compounds, such as manzamine alkaloids, have demonstrated significant in vitro and in vivo antimalarial efficacy against Plasmodium species nih.govnih.gov, direct scientific literature focusing on this compound's antimalarial potential, including specific IC50 values or activity against particular Plasmodium strains, was not identified.

Investigations into Antimicrobial Potential of this compound

Investigations into the antimicrobial potential of this compound have not yielded specific data in the reviewed literature. While some search results mention this compound-C in the context of antifungal activity uni-wuppertal.de, detailed findings, such as Minimum Inhibitory Concentration (MIC) values or efficacy against specific bacterial or fungal strains, were not available. Research on the broader manzacidin family has not highlighted antimicrobial properties researchgate.net.

Studies on Antineuroinflammatory Effects of this compound Derivatives

Studies specifically detailing the antineuroinflammatory effects of this compound or its derivatives were not found in the provided search results. While this compound has been mentioned in the context of neuroscience and neuropathic pain research acsmedchem.org, specific investigations into its impact on neuroinflammation or the mechanisms involved were not identified.

Exploration of Other Reported Biological Activities

The manzacidin family, which includes this compound, has been associated with several other biological activities based on available research.

α-Adrenoceptor Blocking Research

Members of the manzacidin family, including bromopyrrole derivatives, have been reported to act as α-adrenoceptor blockers researchgate.net. This suggests a potential interaction with the adrenergic system, which plays a role in various physiological processes, including blood pressure regulation and smooth muscle contraction. Specific affinity data (e.g., Ki values) for this compound at α-adrenoceptor subtypes were not detailed in the provided searches.

Antagonistic Activities Towards Serotonergic Receptors

Research indicates that bromopyrrole members of the manzacidin family exhibit antagonistic activities towards serotonergic receptors researchgate.net. Serotonergic receptors are crucial in mediating a wide range of neurological and physiological functions. While this finding points to a potential pharmacological role, specific details on this compound's affinity or efficacy against particular serotonin (B10506) receptor subtypes were not found.

Actomyosin (B1167339) ATPase Modulation Studies

The manzacidin family has also been associated with modulation of actomyosin ATPase activity researchgate.net. Actomyosin ATPase is a key enzyme complex involved in muscle contraction and cellular motility. This suggests that compounds within this family may influence cellular energy dynamics and contractile processes. However, specific studies detailing the precise mechanism or quantitative effects of this compound on actomyosin ATPase were not identified.

Mechanistic Investigations and Putative Target Identification of Manzacidin a

Biochemical Pathway Elucidation Studies

Biochemical pathway elucidation studies are fundamental to understanding how a small molecule exerts its biological effects within a cellular context. These studies aim to map the cascade of molecular events initiated by the compound, identifying the specific enzymes, substrates, and intermediates involved monash.eduableweb.org. For natural products like Manzacidin A, which possess diverse biological activities such as α-adrenoceptor blocking, serotonergic receptor antagonism, and actomyosin (B1167339) ATPase modulation researchgate.netacs.orgrsc.orgcapes.gov.br, deciphering the affected pathways is key.

Typically, such investigations involve a combination of techniques. In vitro biochemical assays can directly measure the activity of purified enzymes or cellular components in the presence of the compound. Cell-based assays are employed to observe phenotypic changes and infer pathway involvement. Genetic approaches, including the use of knockout mutants or RNA interference (RNAi), can help identify essential genes or proteins within a pathway that are modulated by the small molecule researchgate.netnih.gov. For instance, if a specific enzyme's activity is inhibited by this compound, this would directly implicate that enzyme in its mechanism of action. Elucidating the specific biochemical pathways modulated by this compound would provide critical insights into its cellular functions and potential therapeutic applications.

Computational and Molecular Docking Approaches for Target Prediction

Computational methods, particularly molecular docking, play an indispensable role in modern drug discovery and target identification monash.educapes.gov.brstanford.edumdpi.com. Molecular docking simulates the binding of a small molecule (ligand) to a macromolecular target, typically a protein, predicting the most favorable binding orientation and affinity at an atomic level monash.edumdpi.com. This process helps in identifying potential protein targets for a given compound or in screening large libraries of compounds for potential drug candidates.

These in silico techniques allow researchers to virtually screen this compound against a vast array of known protein structures. By analyzing the predicted binding modes and affinities, researchers can hypothesize which proteins this compound might interact with. Inverse docking, a variation of molecular docking, is specifically used to predict the potential protein targets of a known molecule ableweb.org. Furthermore, computational approaches can integrate with other data, such as gene expression profiles, to infer mechanisms of action and identify targets capes.gov.brnih.gov. These methods accelerate the early stages of target identification, guiding subsequent experimental validation.

Identification of Glycogen Synthesis Kinase-3β (GSK-3β) as a Putative Target

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a central role in numerous cellular signaling pathways, influencing processes such as metabolism, cell proliferation, apoptosis, and neurodevelopment chemrxiv.orgncl.res.in. Its dysregulation has been implicated in a wide range of diseases, including type-2 diabetes, cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions, making it a significant therapeutic target chemrxiv.orgncl.res.inorganic-chemistry.org.

While direct evidence linking this compound specifically to GSK-3β is not extensively detailed in the provided literature, GSK-3β represents a class of targets for which small molecules are actively sought. Related marine alkaloids, such as Manzamine A, have been investigated for their multi-targeted interactions, including with GSK-3β, in the context of cancer therapy nih.gov. The identification of GSK-3β as a target for compounds like this compound would typically involve a combination of computational screening and experimental validation. Computational methods, as described in Section 5.2, can predict potential binding interactions with GSK-3β, while biochemical assays would be used to confirm direct inhibition or modulation of the kinase's activity. Understanding whether this compound interacts with GSK-3β would provide significant insights into its cellular effects and therapeutic potential.

Broader Methodologies for Small-Molecule Target Identification in Chemical Biology Research

The field of chemical biology employs a diverse array of methodologies to identify the molecular targets of small molecules, enabling a deeper understanding of their mechanisms of action researchgate.netacs.org. These strategies can be broadly categorized into direct biochemical methods, genetic approaches, and computational inference.

Direct Biochemical Methods: These include techniques that directly measure the interaction between a small molecule and its target protein. Affinity-based pull-down assays utilize small molecules chemically modified with tags (e.g., biotin) to selectively isolate target proteins from complex biological mixtures acs.org. Activity-Based Protein Profiling (ABPP) employs "warhead" probes that covalently bind to the active sites of enzymes, allowing for target identification and profiling acs.org. Photoaffinity labeling, a type of ABPP, uses probes activated by UV light to form covalent bonds with targets, facilitating their capture and identification acs.org. Label-free methods, such as Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX), detect changes in protein stability or conformation upon small molecule binding without the need for chemical modification.

Genetic Approaches: These methods leverage genetic manipulation to infer target engagement. Forward genetic screens, for example, involve identifying mutants that exhibit altered sensitivity or resistance to a compound, thereby implicating the disrupted gene product as a potential target researchgate.netnih.gov. Studying genetic interactions, where genes that modify a compound's effect are identified, can also point towards the target or pathway nih.gov.

Computational Inference: As discussed in Section 5.2, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network-based analyses, are vital for predicting potential targets and understanding molecular interactions ableweb.orgcapes.gov.brnih.gov. These approaches complement experimental data, helping to prioritize targets and guide further research.

The comprehensive application of these diverse methodologies is essential for the systematic identification and validation of small-molecule targets, paving the way for the rational design of novel therapeutics.

Compound List:

this compound

Manzacidin B

Manzacidin C

Manzacidin D

Agelastatin

Tetrodotoxin

Saxitoxin

Gonyautoxin

Batrachotoxin

Veratridine

Manzamine A

Hymenialdisine

Oroidin

Hymenidin

Dispacamide B

Dispacamide D

Stevensine

Spongiacidin B

Bromoaldisin

Longamide B

Longamide A

Sceptrin

Dibromopalaúamine

Bromopyrrolohomoarginin

Agelongine

Tofacitinib

Data Table:

Future Directions and Translational Research Perspectives for Manzacidin a

Advancements in Asymmetric Synthesis and Catalyst Development for Manzacidin A Production

The efficient and stereocontrolled synthesis of this compound is a critical prerequisite for its comprehensive biological evaluation and therapeutic development. Early synthetic efforts have paved the way for more advanced and scalable approaches, with a strong emphasis on asymmetric catalysis.

Key breakthroughs in the asymmetric synthesis of the manzacidins have included stereospecific C-H bond oxidation and asymmetric 1,3-dipolar cycloaddition reactions. For instance, the enantioselective synthesis of both this compound and C has been achieved through a strategy that leverages a rhodium-catalyzed C-H amination reaction. This method allows for the efficient and stereospecific installation of the crucial tetrasubstituted carbinolamine stereocenter, a common feature among the manzacidins.

Another significant advancement has been the formal total synthesis of manzacidin B through sequential diastereodivergent Henry reactions. This approach provides a powerful tool for the stereoselective construction of the β,β-disubstituted γ-hydroxy-β-aminoalcohol core of the molecule. Furthermore, the formal total synthesis of (+)-manzacidin C has been accomplished using an asymmetric 1,3-dipolar cycloaddition of an azomethine imine, showcasing the versatility of cycloaddition strategies in accessing the complex architecture of these alkaloids.

Table 1: Key Asymmetric Synthesis Strategies for Manzacidin Congeners

Manzacidin CongenerKey Synthetic StrategyCatalyst/ReagentReference
This compound & CStereospecific C-H Bond OxidationRhodium Catalyst(Wehn & Du Bois, 2002)
Manzacidin BSequential Diastereodivergent Henry ReactionsNot specified(Formal Total Synthesis of Manzacidin B via Sequential Diastereodivergent Henry Reaction, 2020)
Manzacidin CAsymmetric 1,3-Dipolar CycloadditionChiral Auxiliary(Formal Total Synthesis of Manzacidin C Based on Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Imines, 2017)

Chemoenzymatic and Biosynthetic Pathway Elucidation Efforts for this compound

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers a powerful strategy to overcome challenges in traditional organic synthesis. A notable advancement in this area is the chemoenzymatic synthesis of manzacidin C, which utilizes an α-ketoglutarate-dependent dioxygenase for a remote C–H hydroxylation reaction nih.gov. This enzymatic step allows for the selective functionalization of a typically unreactive C-H bond, streamlining the synthetic sequence. While a similar approach has not yet been reported for this compound, this successful application to a closely related analogue strongly suggests its feasibility and opens a promising avenue for future research. The substrate promiscuity of such enzymes could potentially be exploited or engineered to accommodate precursors for this compound synthesis.

The biosynthetic pathway of this compound, however, remains largely uncharacterized. Elucidating the enzymatic machinery that nature employs to construct this complex molecule is a significant but challenging goal. The biosynthetic origins of the broader class of manzamine alkaloids, to which the manzacidins are related, have also been a long-standing puzzle. Understanding the biosynthetic gene cluster responsible for this compound production would not only provide fundamental insights into its natural formation but also enable the development of biosynthetic and semi-synthetic production methods. These approaches could offer more sustainable and potentially scalable routes to this compound and its analogues, bypassing the complexities of multi-step chemical synthesis. Future efforts in this area will likely involve genome mining of the source organism, heterologous expression of candidate gene clusters, and in vitro characterization of the involved enzymes.

This compound as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule that can be used to study and manipulate biological systems. Due to its unique and complex structure, this compound holds significant potential for development as a chemical probe to investigate various biological pathways. However, a major hurdle in realizing this potential has been the limited availability of the natural product, which has historically hampered extensive pharmacological profiling.

The recent advancements in the enantioselective synthesis of this compound and its congeners are beginning to address this supply issue, opening the door for more in-depth biological studies. The broader class of manzamine alkaloids, which share structural similarities with this compound, have been shown to possess a range of biological activities, including antimalarial, antimicrobial, and antineuroinflammatory effects. Docking studies on manzamine analogues have suggested that glycogen synthase kinase-3β (GSK-3β) could be a potential target.

To develop this compound as a chemical probe, several steps would be necessary. Initially, its specific molecular targets would need to be identified. This could be achieved through techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction followed by experimental validation. Once a target is identified, structure-activity relationship (SAR) studies would be crucial to understand how modifications to the this compound scaffold affect its binding affinity and selectivity.

Furthermore, the development of functionalized analogues of this compound, for instance, by incorporating reporter tags such as fluorescent dyes or biotin, would enable its use in a variety of cell-based assays to visualize target engagement and elucidate its mechanism of action within complex biological systems. The insights gained from using this compound as a chemical probe could uncover novel therapeutic targets and pathways, contributing significantly to our understanding of human health and disease.

Strategic Lead Optimization and Preclinical Candidate Identification Based on the this compound Scaffold

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Strategic lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound to identify a preclinical candidate suitable for further development. While specific preclinical candidates derived directly from the this compound scaffold have not yet been widely reported, structure-activity relationship (SAR) studies on the broader class of manzamine alkaloids provide valuable insights for future optimization efforts.

Chemical modifications of the manzamine scaffold have been shown to significantly impact biological activity. For example, modifications to manzamine A and related compounds have led to analogues with improved antimalarial, antimicrobial, and antineuroinflammatory activities. These studies have highlighted key structural features that are important for bioactivity and have identified regions of the molecule that can be modified to enhance desired properties.

Future lead optimization strategies for the this compound scaffold will likely involve a multi-pronged approach:

Targeted Library Synthesis: Based on existing SAR data, focused libraries of this compound analogues can be synthesized to systematically explore the chemical space around the core scaffold. This will involve modifying various functional groups and stereocenters to fine-tune biological activity and selectivity.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogues with improved binding affinity for their biological targets and better drug-like properties.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues will be crucial to identify compounds with favorable pharmacokinetic profiles suitable for in vivo studies.

Through iterative cycles of design, synthesis, and biological evaluation, it is anticipated that the this compound scaffold can be optimized to yield potent and selective preclinical candidates for a range of therapeutic applications. The unique structural features of this compound offer the potential to address novel biological targets and overcome existing challenges in drug discovery.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing manzacidin A's structural identity?

Methodological Answer: this compound's structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for atomic-level resolution of its skeleton and functional groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) validates purity. Researchers must document solvent systems, calibration standards, and instrument parameters (e.g., NMR field strength, ionization mode in MS) to ensure reproducibility. For novel compounds, X-ray crystallography is recommended for absolute configuration determination .

Q. How do researchers design preliminary bioactivity assays for this compound?

Methodological Answer: Initial bioactivity screening involves in vitro assays targeting specific pathways (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assays). Dose-response curves (e.g., IC₅₀ calculations) and appropriate controls (solvent, positive/negative controls) are critical. Cell-based models should use standardized cell lines (e.g., HEK293 for cytotoxicity) and adhere to ethical guidelines for biological replicates. Data should be analyzed using statistical tools (e.g., ANOVA with post-hoc tests) to minimize false positives .

Advanced Research Questions

Q. What synthetic strategies improve the yield and stereochemical fidelity of this compound?

Methodological Answer: Retrosynthetic analysis identifies key intermediates, such as pyrrolidine cores, while protecting group strategies prevent undesired side reactions. Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) methodologies enhances yield. Stereochemical control may require chiral auxiliaries or asymmetric catalysis. Purification via flash chromatography or preparative HPLC should be validated with LC-MS to confirm enantiomeric excess .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from assay variability, compound purity, or biological model differences. To address this:

  • Validate assays using reference compounds (e.g., known inhibitors).
  • Replicate experiments across independent labs with blinded samples.
  • Perform meta-analysis of published data to identify confounding variables (e.g., cell passage number, incubation time).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-verify results .

Q. What computational methods predict this compound's molecular targets and binding modes?

Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) screens against target libraries (e.g., Protein Data Bank) to identify plausible binding sites. Molecular dynamics (MD) simulations (100+ ns trajectories) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with activity data. Validation requires experimental confirmation via mutagenesis or competitive binding assays .

Q. How should researchers design a study to compare this compound with structural analogs for SAR analysis?

Methodological Answer:

  • Step 1: Synthesize or source analogs with systematic variations (e.g., substituent changes, stereoisomers).
  • Step 2: Use standardized assays (e.g., enzymatic inhibition) under identical conditions.
  • Step 3: Apply multivariate analysis (e.g., PCA) to identify critical structural determinants of activity.
  • Step 4: Cross-reference with computational predictions (e.g., docking scores) to validate hypotheses .

Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in this compound isolation from natural sources?

Methodological Answer:

  • Document the geographic origin and voucher numbers of source organisms.
  • Standardize extraction solvents (e.g., methanol vs. ethyl acetate) and temperatures.
  • Provide NMR and MS raw data in supplementary materials.
  • Use internal standards (e.g., deuterated solvents for NMR) and report detection limits .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality control checkpoints:

  • Intermediate characterization (e.g., TLC, HPLC) at each synthetic step.
  • Statistical process control (SPC) charts to monitor yield and purity trends.
  • Accelerated stability studies (e.g., heat, humidity) to identify degradation pathways .

Ethical and Reporting Standards

Q. What are the minimum data requirements for publishing this compound research?

Methodological Answer: Journals typically require:

  • Full spectroscopic data (NMR, MS, IR) for novel compounds.
  • Bioactivity data with IC₅₀/EC₅₀ values, error margins, and statistical tests.
  • Ethical approval statements for biological samples.
  • Data availability statements (e.g., deposition in public repositories like ChEMBL) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.